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Compound of Interest

Compound Name:
DMTr-LNA-C(Bz)-3-CED-

phosphoramidite

Cat. No.: B12395101 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of DMTr-LNA-C(Bz)-3'-CED-

phosphoramidite, a key building block for the synthesis of Locked Nucleic Acid (LNA)

oligonucleotides. This document details its chemical properties, supplier information, a detailed

experimental protocol for its use in automated oligonucleotide synthesis, and relevant

quantitative data.

Core Compound Information
Chemical Name: N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O,4'-C-methylene-cytidine 3'-O-[(2-

cyanoethyl) (N,N-diisopropyl)]-phosphoramidite

Synonyms: LNA-C(Bz)-CE Phosphoramidite, Bz-C-LNA-CE Phosphoramidite

CAS Number: 206055-78-9

Chemical Properties
The key feature of this phosphoramidite is the methylene bridge between the 2'-oxygen and the

4'-carbon of the ribose sugar, which "locks" the furanose ring in a C3'-endo (North)

conformation. This pre-organized structure is characteristic of A-form helices (RNA) and is the

basis for the unique properties of LNA.
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Property Value

Molecular Formula C47H52N5O9P

Molecular Weight 861.93 g/mol

Appearance White to off-white powder

Storage -20°C, under inert atmosphere

Key Suppliers
A variety of chemical suppliers offer DMTr-LNA-C(Bz)-3'-CED-phosphoramidite. Below is a

non-exhaustive list:

BOC Sciences

BroadPharm

MedChemExpress

Ariadne Genomics

Immunomart

Role in Oligonucleotide Synthesis
DMTr-LNA-C(Bz)-3'-CED-phosphoramidite is utilized in standard automated solid-phase

oligonucleotide synthesis via the phosphoramidite method. The incorporation of LNA

monomers into DNA or RNA sequences results in chimeric oligonucleotides with significantly

enhanced properties.

Advantages of LNA Modification
The incorporation of LNA-C monomers confers several advantageous properties to

oligonucleotides:

Enhanced Thermal Stability: LNA modifications dramatically increase the melting

temperature (Tm) of duplexes with complementary DNA and RNA strands. Each LNA
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monomer can increase the Tm by approximately 2-8°C, allowing for the design of shorter,

more specific probes.

Increased Binding Affinity: The locked conformation reduces the entropic penalty of

hybridization, leading to a much higher binding affinity for target sequences.

Improved Mismatch Discrimination: The high binding affinity allows for excellent

discrimination against mismatched sequences, making LNA-modified probes highly specific.

Nuclease Resistance: LNA-modified oligonucleotides exhibit increased resistance to

degradation by nucleases compared to unmodified DNA.

These properties make LNA-modified oligonucleotides valuable tools in various applications,

including diagnostics (e.g., qPCR probes, FISH), therapeutics (e.g., antisense oligonucleotides,

siRNAs), and molecular biology research.

Experimental Protocol: Automated Synthesis of
LNA-Containing Oligonucleotides
The synthesis of LNA-containing oligonucleotides follows the standard phosphoramidite cycle.

However, due to the increased steric hindrance of LNA phosphoramidites, modifications to the

standard protocol, particularly longer coupling and oxidation times, are required for efficient

incorporation.

Reagents and Materials
DMTr-LNA-C(Bz)-3'-CED-phosphoramidite: Dissolved in anhydrous acetonitrile to standard

concentrations (e.g., 0.1 M).

Standard DNA/RNA Phosphoramidites: For chimeric sequences.

Solid Support: Controlled Pore Glass (CPG) functionalized with the desired initial nucleoside.

Activator: 0.25-0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI)

in anhydrous acetonitrile.
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Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in

dichloromethane (DCM).

Capping Reagents:

Cap A: Acetic anhydride/Pyridine/THF

Cap B: 16% N-Methylimidazole/THF

Oxidizing Solution: 0.02-0.05 M Iodine in THF/Water/Pyridine.

Cleavage and Deprotection Solution: Concentrated aqueous ammonia or a mixture of

ammonium hydroxide and methylamine (AMA).

Automated Synthesis Cycle
The following is a generalized protocol for a single coupling cycle on an automated DNA/RNA

synthesizer.

Figure 1. Automated synthesis cycle for LNA oligonucleotide incorporation.

Protocol Steps:

Deblocking: The 5'-DMTr protecting group is removed from the solid support-bound

nucleoside by treatment with the deblocking solution.

Coupling: The DMTr-LNA-C(Bz)-3'-CED-phosphoramidite is activated by the activator and

delivered to the synthesis column. A longer coupling time of 180-250 seconds is

recommended to ensure high coupling efficiency.[1]

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of n-1

deletion mutants in subsequent cycles.

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

phosphate triester. A longer oxidation time of at least 45 seconds is recommended when an

LNA monomer has been added.[1]

Iteration: The cycle is repeated until the desired sequence is assembled.
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Post-Synthesis Cleavage and Deprotection
After the final cycle, the oligonucleotide is cleaved from the solid support, and the cyanoethyl

phosphate protecting groups are removed.

The benzoyl (Bz) protecting group on the cytosine base is removed.

Standard Conditions: Treatment with concentrated aqueous ammonium hydroxide at 55°C

for 8-12 hours.

Fast Deprotection (AMA): A 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous

methylamine can be used at 65°C for 10-15 minutes. Note: For some modified bases, milder

deprotection conditions may be necessary.

Purification and Analysis
Purification of the crude LNA-containing oligonucleotide is crucial to remove failure sequences

and residual protecting groups.

Purification Method: Anion-exchange or reverse-phase high-performance liquid

chromatography (HPLC) are effective methods for purifying LNA-containing oligonucleotides.

[2]

Anion-Exchange (AEX) HPLC: Separates oligonucleotides based on the charge of the

phosphate backbone. It is highly effective for separating full-length products from shorter

failure sequences.

Reverse-Phase (RP) HPLC: Separates based on hydrophobicity. This can be performed

with the 5'-DMTr group on (for easier separation of full-length product) or off.

Analysis: The purity and identity of the final product should be confirmed by analytical HPLC

and mass spectrometry (e.g., ESI-MS).

Quantitative Data
Thermodynamic Properties
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The primary quantitative effect of LNA incorporation is the significant stabilization of nucleic

acid duplexes. The change in thermodynamic parameters upon LNA incorporation is sequence-

dependent.

The table below presents representative thermodynamic data for the formation of duplexes

containing a single LNA-T modification compared to their unmodified DNA/RNA counterparts.

While this data is for LNA-T, the stabilizing effect of LNA-C is of a similar magnitude.

Sequence Context
(5'-XLY-3')

Duplex Type ΔT_m (°C) per LNA
ΔΔG°_37 (kcal/mol)
per LNA

A L T DNA/RNA +5.9 -1.1

C L G DNA/RNA +8.7 -2.0

G L C DNA/RNA +7.3 -1.7

T L A DNA/RNA +6.2 -1.3

Data adapted from literature reports on single LNA-T modifications. The values serve as an

illustration of the stabilizing effect.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.mdpi.com/1422-0067/25/24/13240
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Impact of LNA on Duplex Stability

Standard DNA/DNA Duplex

LNA-Modified DNA/DNA Duplex

5'-...AGC...-3' 3'-...TCG...-5'

Incorporation of
DMTr-LNA-C(Bz)-3'-CED-Phosphoramidite

Tm = 50 °C (Example)

5'-...AG...-3' 3'-...TCG...-5' Tm ≈ 58 °C (Example)

Significantly Increases
Hybridization Affinity

Click to download full resolution via product page

Figure 2. Logical relationship showing LNA incorporation enhancing duplex stability.

Conclusion
DMTr-LNA-C(Bz)-3'-CED-phosphoramidite is an essential reagent for the synthesis of high-

affinity, nuclease-resistant oligonucleotides. Its use in standard automated synthesis protocols,

with minor adjustments to coupling and oxidation times, allows for the routine production of

LNA-modified sequences. The resulting oligonucleotides have superior hybridization properties,

making them invaluable for a wide range of applications in research, diagnostics, and

therapeutics. Careful adherence to the modified synthesis and purification protocols is key to

obtaining high-quality LNA-containing oligonucleotides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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